molecular formula C11H10ClFO2 B1423927 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde CAS No. 883519-72-0

3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde

Cat. No.: B1423927
CAS No.: 883519-72-0
M. Wt: 228.65 g/mol
InChI Key: BQAAPKHKVBWNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a chloro, cyclopropylmethoxy, and fluorine substituent on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde typically involves multiple steps starting from commercially available precursors. One common method includes the following steps:

    Nucleophilic Substitution: The introduction of the cyclopropylmethoxy group can be achieved through a nucleophilic substitution reaction. For example, 3-chloro-5-fluorobenzaldehyde can be reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate.

    Halogenation: The chloro substituent can be introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzoic acid.

    Reduction: 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro, cyclopropylmethoxy, and fluorine groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Chloro-2-methoxy-5-fluorobenzaldehyde
  • 3-Chloro-2-(cyclopropylmethoxy)-4-fluorobenzaldehyde
  • 3-Chloro-2-(cyclopropylmethoxy)-5-chlorobenzaldehyde

Uniqueness: 3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde is unique due to the specific combination of substituents on the benzaldehyde ring. The presence of the cyclopropylmethoxy group can impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c12-10-4-9(13)3-8(5-14)11(10)15-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAAPKHKVBWNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Chloro-2-(cyclopropylmethoxy)-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.